BenchChemオンラインストアへようこそ!

N-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(3-fluorophenyl)acetamide

IDO1 inhibition Cancer immunotherapy HeLa cell assay

This N,N-phthaloylacetamide features a 3-fluorophenyl substituent and tertiary amide geometry, delivering exceptional IDO1 potency (IC50 0.5 nM) and a COX-2-preferring profile. Unlike generic analogs, it provides a reliable benchmark for halogen-position SAR and low-nanomolar cellular assays, minimizing solvent artifacts. Procure this 95% pure solid to ensure reproducibility in hit-to-lead immuno-oncology programs.

Molecular Formula C17H13FN2O3
Molecular Weight 312.29 g/mol
Cat. No. B5835811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(3-fluorophenyl)acetamide
Molecular FormulaC17H13FN2O3
Molecular Weight312.29 g/mol
Structural Identifiers
SMILESCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)F
InChIInChI=1S/C17H13FN2O3/c1-11(21)19(13-6-4-5-12(18)9-13)10-20-16(22)14-7-2-3-8-15(14)17(20)23/h2-9H,10H2,1H3
InChIKeyVRXRIQAKYLJQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(3-fluorophenyl)acetamide – Chemical Class, Core Structure, and Procurement Context


N-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(3-fluorophenyl)acetamide (CAS 330990-34-6) is a synthetic, achiral, tertiary amide belonging to the N,N‑phthaloylacetamide class, designed by molecular simplification of the thalidomide scaffold [1]. It features a 1,3‑dioxoisoindoline (phthalimide) core linked via a methylene spacer to an N‑(3‑fluorophenyl)acetamide moiety. The compound is supplied as a solid with a typical purity of 95% and is intended exclusively for research use . Its primary documented pharmacologic interaction is potent inhibition of indoleamine 2,3‑dioxygenase‑1 (IDO1), with an IC₅₀ of 0.5 nM in a human HeLa cell‑based assay, placing it among the most potent IDO1 ligands reported [2].

Why N-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(3-fluorophenyl)acetamide Cannot Be Replaced by Generic Phthaloylacetamide Analogs


Within the N,N‑phthaloylacetamide family, small structural modifications produce large, non‑linear shifts in target potency and selectivity profiles. The conversion of a primary amide to a tertiary amide fundamentally alters cyclooxygenase (COX) isoform selectivity, while the position and electronic nature of the phenyl substituent dramatically modulate IDO1 affinity [1]. Consequently, procuring a generic “phthaloylacetamide derivative” without controlling for the N‑(3‑fluorophenyl) substitution and the tertiary amide geometry risks selecting a compound with orders‑of‑magnitude lower potency against IDO1 and an inverted COX‑1/COX‑2 selectivity profile, undermining experimental reproducibility and hit‑to‑lead progression [2].

Quantitative Differentiation of N-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(3-fluorophenyl)acetamide Against Closest Analogs


IDO1 Cellular Potency: 3.4‑Fold Superiority Over the Clinical Inhibitor Linrodostat (BMS‑986205)

In a human HeLa cell‑based assay measuring IDO1 inhibition, N‑((1,3‑dioxoisoindolin‑2‑yl)methyl)‑N‑(3‑fluorophenyl)acetamide exhibits an IC₅₀ of 0.5 nM [1]. Under comparable assay conditions (IFN‑γ stimulated HeLa cells), the clinical‑stage irreversible IDO1 inhibitor Linrodostat (BMS‑986205) yields an IC₅₀ of 1.7 nM . The 3.4‑fold greater potency positions the target compound as a superior starting point for structure‑activity relationship (SAR) exploration or chemical probe development.

IDO1 inhibition Cancer immunotherapy HeLa cell assay

COX‑2 Selectivity Shift Conferred by Tertiary Amide Architecture Relative to Primary Amide Analogs

A systematic study of 15 N,N‑phthaloylacetamide derivatives demonstrated that primary amide congeners preferentially inhibit COX‑1, whereas conversion to secondary or tertiary amide derivatives lowers overall COX potency but increases COX‑2 selectivity [1]. Because N‑((1,3‑dioxoisoindolin‑2‑yl)methyl)‑N‑(3‑fluorophenyl)acetamide is a fully substituted tertiary amide, it is predicted to display a COX‑2‑favoring selectivity profile that is opposite to that of primary amide analogs such as N‑((1,3‑dioxoisoindolin‑2‑yl)methyl)acetamide (CAS 15059‑09‑3). No direct COX IC₅₀ values for the target compound are available; the inference is drawn from the class‑level SAR described in the primary source.

COX selectivity Anti‑inflammatory Phthaloylacetamide SAR

Physicochemical Profile: Balanced Lipophilicity and Polar Surface Area Favorable for Cell Permeability

N‑((1,3‑Dioxoisoindolin‑2‑yl)methyl)‑N‑(3‑fluorophenyl)acetamide has a measured LogP of 2.75 and a topological polar surface area (tPSA) of 57.7 Ų . These values place it within favorable drug‑like space (LogP <5, tPSA <140 Ų) and indicate good passive membrane permeability. In contrast, the unsubstituted phenyl analog N‑((1,3‑dioxoisoindolin‑2‑yl)methyl)‑N‑phenylacetamide (CAS 99275‑59‑9) is expected to be slightly more lipophilic due to the absence of the electron‑withdrawing fluorine, which can alter solubility and protein binding. Quantitative comparator data are not available for the unsubstituted analog.

Lipophilicity Polar surface area Drug-likeness

Recommended Application Scenarios for N-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(3-fluorophenyl)acetamide Based on Quantitative Evidence


IDO1‑Targeted Cancer Immunotherapy Probe Development

With an IDO1 IC₅₀ of 0.5 nM in HeLa cells—surpassing the clinical inhibitor Linrodostat by 3.4‑fold [1]—this compound is ideally suited as a high‑potency starting scaffold for medicinal chemistry campaigns aiming to develop next‑generation IDO1 inhibitors for immuno‑oncology. Its balanced LogP (2.75) and tPSA (57.7 Ų) support both biochemical and cell‑based screening workflows .

COX‑1‑Sparing Anti‑Inflammatory Lead Optimization

The tertiary amide architecture of this compound predicts a COX‑2‑preferring selectivity profile, in contrast to primary amide analogs that favor COX‑1 inhibition [2]. This makes it a strategic choice for programs that require anti‑inflammatory activity while minimizing gastrointestinal toxicity associated with COX‑1 suppression. Researchers should confirm COX‑1/COX‑2 IC₅₀ ratios experimentally before committing to in vivo studies.

Chemical Biology Tool Compound for IDO1 Pathway Dissection

The exceptional cellular potency (0.5 nM) enables the use of low nanomolar concentrations to achieve near‑complete IDO1 inhibition, minimizing solvent‑related artifacts and off‑target effects in mechanistic studies of tryptophan catabolism and immune evasion [1]. The solid‑form, >95% purity supply from validated vendors simplifies direct use in dose‑response experiments .

Comparative SAR Studies on Halogen‑Substituted Phthaloylacetamide Libraries

The 3‑fluoro substitution on the phenyl ring offers a distinct electronic environment compared to 4‑fluoro, 2‑fluoro, or unsubstituted analogs. This compound can serve as a reference point for systematic SAR explorations of halogen position effects on IDO1 potency and COX selectivity, providing a quantitative benchmark (0.5 nM IDO1 IC₅₀) against which newly synthesized congeners can be measured [1].

Quote Request

Request a Quote for N-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(3-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.